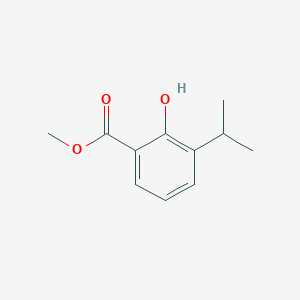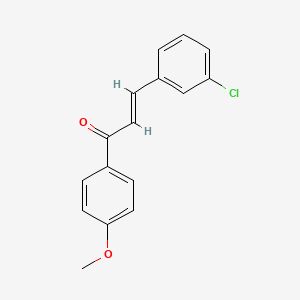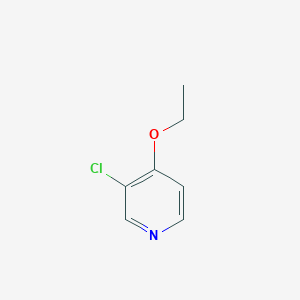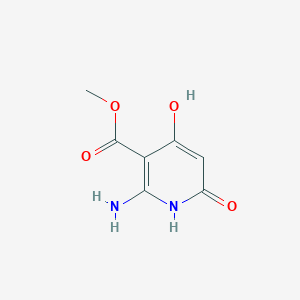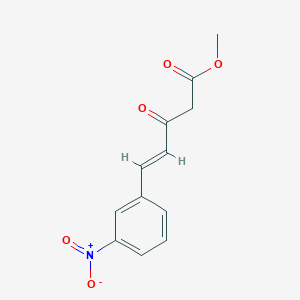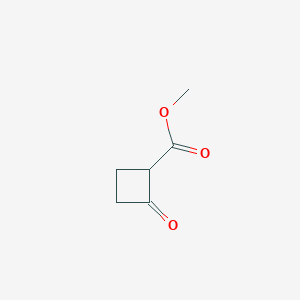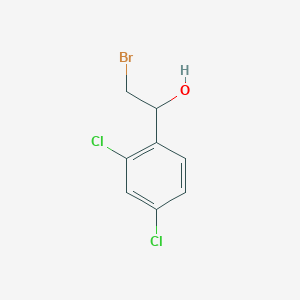![molecular formula C13H10ClN3 B3328862 4-Chloro-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 52617-71-7](/img/structure/B3328862.png)
4-Chloro-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
概要
説明
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique as a new and robust approach . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The proton located at the 2-position of Pyrrolo[2,3-d]pyrimidine displayed a distinctive signal within the chemical shift range of 8.34–8.38 ppm in all of the final compounds .Chemical Reactions Analysis
The reaction of pyrrolo[2,3-d]pyrimidine with other compounds can lead to various derivatives. For instance, the reaction with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours leads to the formation of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile .Physical And Chemical Properties Analysis
The physical form of 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is solid . It has a molecular weight of 167.6 . The storage temperature is in an inert atmosphere, 2-8C .科学的研究の応用
Microwave-Promoted Cross-Coupling Reactions
4-Chloro-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine has been utilized in the synthesis of new pyrrolo[2,3-d]pyrimidines with aryl groups. This process involves microwave-irradiated cross-coupling reactions, highlighting its potential in facilitating efficient chemical syntheses (Prieur, Pujol, & Guillaumet, 2015).
Synthesis of 5-Aminopyrrolo[2,3-d]pyrimidines
The compound plays a role in the synthesis of 5-aminopyrrolo[2,3-d]pyrimidines, a process involving cyclization reactions. This synthesis method can lead to the development of new compounds with potential applications in various fields (Kim & Santilli, 1971).
Potential Antiviral Applications
In research exploring antiviral agents, this chemical has been used to synthesize derivatives showing slight activity against viruses like human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). These findings are significant in the context of developing new antiviral drugs (Saxena et al., 1988).
Antibacterial Agent Synthesis
4-Chloro-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine has been employed in synthesizing novel antibacterial agents. The resultant compounds, including tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, show potential as antibacterial agents, underscoring its importance in medicinal chemistry (Dave & Shah, 2002).
Exploration in Nonlinear Optics
The pyrimidine ring, which is a part of 4-Chloro-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine, has been studied for its applications in nonlinear optics (NLO). This research is crucial for understanding its potential uses in optoelectronic and high-tech applications (Hussain et al., 2020).
作用機序
Safety and Hazards
将来の方向性
The future directions for the research on 4-Chloro-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine could involve the design and synthesis of more derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 . This could lead to the discovery of more potent and efficacious drugs with pyrimidine scaffold .
特性
IUPAC Name |
4-chloro-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-8-15-11-7-10(9-5-3-2-4-6-9)17-12(11)13(14)16-8/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPUFJJKPBOWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)NC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



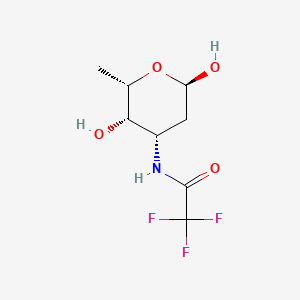
![2-[2-[2-[2-[2-(2-Hydroxyethyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanoic Acid](/img/structure/B3328799.png)
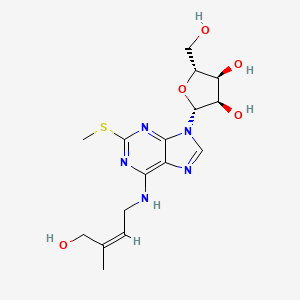
![4,4,8,8,12,12-Hexamethyl-8,12-dihydro-4H-benzo[9,1]quinolizino[3,4,5,6,7-defg]acridine](/img/structure/B3328817.png)
